2-((tert-Butoxycarbonyl)amino)propanoic acid

Übersicht

Beschreibung

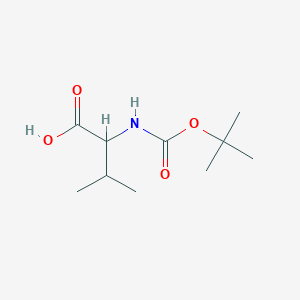

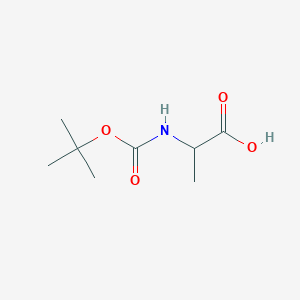

“2-((tert-Butoxycarbonyl)amino)propanoic acid” is a compound with the molecular weight of 207.23 . It is also known as "(tert-butoxycarbonyl)-D-alanine hydrate" . The compound is a white to off-white solid at room temperature .

Synthesis Analysis

The synthesis of “2-((tert-Butoxycarbonyl)amino)propanoic acid” involves the use of tert-butoxycarbonyl-protected amino acids . These protected amino acids are used as starting materials in dipeptide synthesis with commonly used coupling reagents . A distinctive coupling reagent, N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .

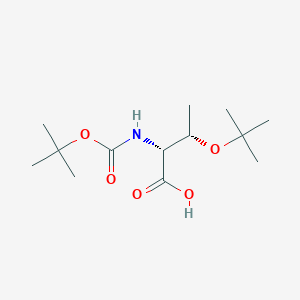

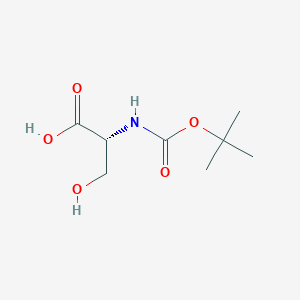

Molecular Structure Analysis

The InChI code for “2-((tert-Butoxycarbonyl)amino)propanoic acid” is 1S/C8H15NO4.H2O/c1-5(6(10)11)9-7(12)13-8(2,3)4;/h5H,1-4H3,(H,9,12)(H,10,11);1H2/t5-;/m1./s1 . This indicates the molecular structure of the compound.

Chemical Reactions Analysis

The compound is a monoprotected derivative of DAP and is used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor .

Physical And Chemical Properties Analysis

The compound is a white to off-white solid at room temperature . It has a molecular weight of 207.23 .

Wissenschaftliche Forschungsanwendungen

High-Performance Liquid Chromatography (HPLC)

Boc-DL-Ala-OH: is used in HPLC for the determination of chiral amino acids. It serves as a pre-column derivatization agent with o-phthalaldehyde and N-tert-butyloxycarbonyl-D-cysteine for the separation and detection of amino acid enantiomers . This method is particularly useful in analyzing the D and L forms of amino acids in various samples, including food products like vinegar .

Solid-Phase Peptide Synthesis

In peptide synthesis, Boc-DL-Ala-OH is utilized as a building block. The Boc group protects the amino group during the synthesis process, allowing for the sequential addition of amino acids to form peptides . This is a fundamental technique in creating various peptides for therapeutic and research purposes.

Preparation of N-Propargylalanine

Boc-DL-Ala-OH: is a precursor in the synthesis of N-propargylalanine, which is a key compound for generating N-(3-aryl)propylated alanine residues . These residues can be incorporated into peptides to study protein-protein interactions and enzyme catalysis.

Enantiomer Separation

The compound is instrumental in the separation of enantiomers. It is used to derivatize amino acids, which can then be separated based on their chirality using chromatographic techniques . This application is crucial in the pharmaceutical industry where the chirality of a drug can affect its efficacy and safety.

Ligand for C-H Activation

Boc-DL-Ala-OH: acts as a ligand in C-H activation reactions. This is a type of chemical reaction where a carbon-hydrogen bond is cleaved and functionalized . C-H activation is an important step in the synthesis of complex organic molecules.

Cosmetic Industry Applications

Recent studies have shown that D-amino acids, derivatized using Boc-DL-Ala-OH , play a role in cosmetic applications. They are involved in controlling hormonal synthesis and secretion, which can be beneficial for skin health and anti-aging treatments .

Research on Physiological Functions

D-amino acids, which are analyzed using Boc-DL-Ala-OH , have been found to have various physiological functions in mammals. For example, D-serine is involved in neurotransmission regulation, and D-alanine is considered to be involved in blood glucose level control .

Analytical Methodologies

The advancement in analytical methodologies has been partly attributed to compounds like Boc-DL-Ala-OH . It has enabled the discovery and study of D-amino acids in humans and their distributions and functions .

Safety and Hazards

Wirkmechanismus

Target of Action

Boc-DL-Ala-OH, also known as BOC-DL-ALANINE, is primarily used as a protective group for amino acids in peptide synthesis . The primary target of this compound is the amino group of alanine, which it protects during the synthesis process .

Mode of Action

Boc-DL-Ala-OH acts by attaching to the amino group of alanine, forming a protective layer that prevents the amino group from reacting with other compounds during the synthesis process . This protection is temporary and can be removed when needed, allowing the alanine to participate in further reactions .

Biochemical Pathways

The main biochemical pathway involved in the action of Boc-DL-Ala-OH is peptide synthesis . By protecting the amino group of alanine, Boc-DL-Ala-OH allows for the controlled assembly of peptides, ensuring that the amino acids are joined in the correct order .

Result of Action

The primary result of Boc-DL-Ala-OH’s action is the successful synthesis of peptides with the correct sequence of amino acids .

Action Environment

The action of Boc-DL-Ala-OH is influenced by various environmental factors. For instance, it should be stored in a dark, dry place at room temperature to maintain its stability . Additionally, it should be handled with care to avoid contact with skin and eyes, and inhalation of its powder or solution should be avoided .

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHJQCGUWFKTSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((tert-Butoxycarbonyl)amino)propanoic acid | |

CAS RN |

3744-87-4 | |

| Record name | 3744-87-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-N-Boc-aminopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

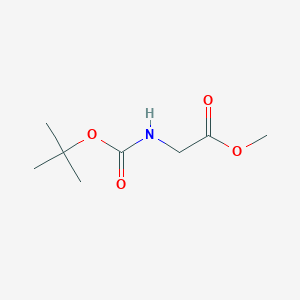

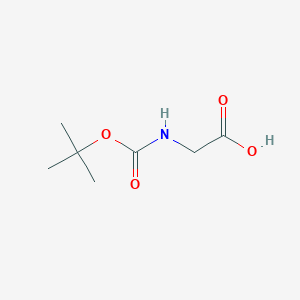

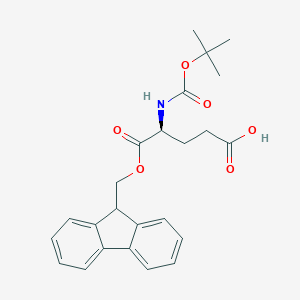

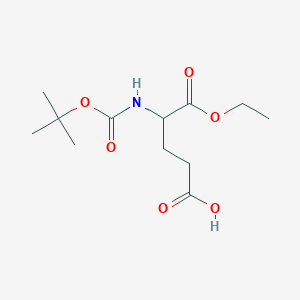

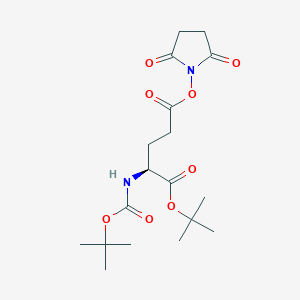

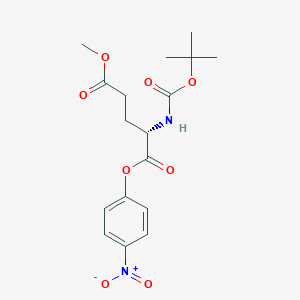

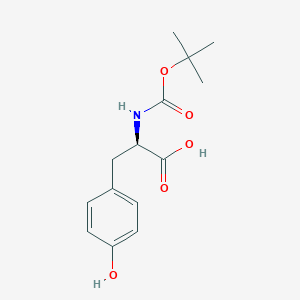

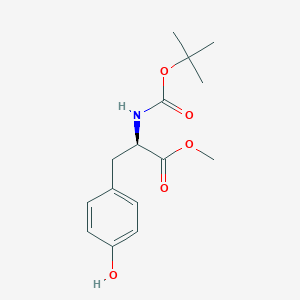

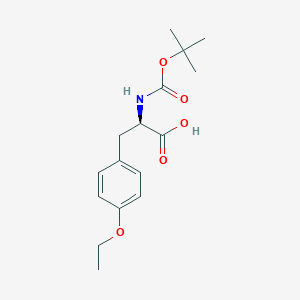

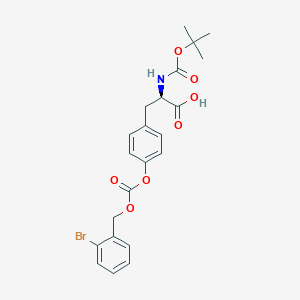

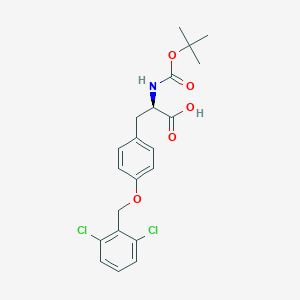

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the self-association behavior of BOC-DL-ALANINE?

A1: Research by Benedetti et al. [] reveals that BOC-DL-ALANINE exhibits a unique self-association pattern in its solid state, forming ribbons of hydrogen-bonded cyclic dimers through its carboxylic acid groups. This self-assembly behavior is influenced by the chirality of the molecule, as the incorporation of water molecules in the crystal structure of the optically active form (t-Boc-D-Ala-OH) alters the hydrogen-bonding network. Understanding this behavior is crucial for predicting the compound's behavior in different environments and for designing synthesis strategies.

Q2: How is BOC-DL-ALANINE utilized in the synthesis of new compounds with potential biological activity?

A2: Patel et al. [] employed BOC-DL-ALANINE as a starting material in the synthesis of a series of 2,5-disubstituted-1,3,4-thiadiazole derivatives. The researchers utilized the carboxylic acid functionality of BOC-DL-ALANINE for coupling reactions and subsequent cyclization to form the thiadiazole ring. This highlights the versatility of BOC-DL-ALANINE as a building block for creating diverse chemical structures with potential applications in medicinal chemistry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.